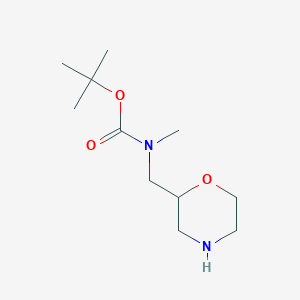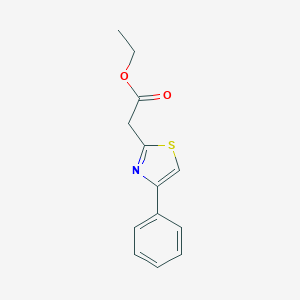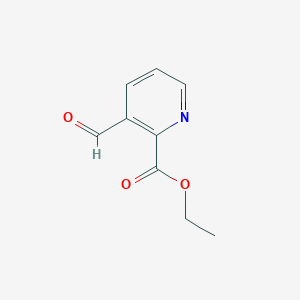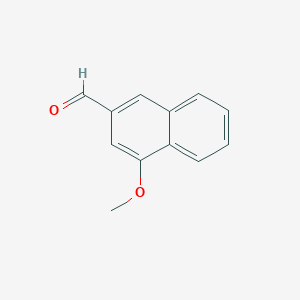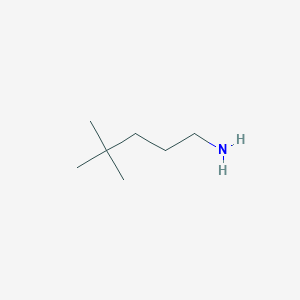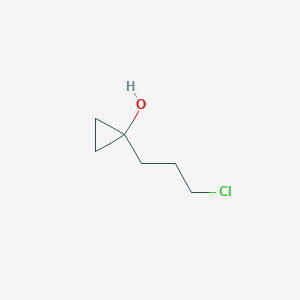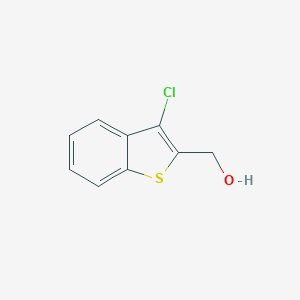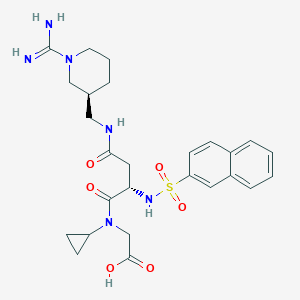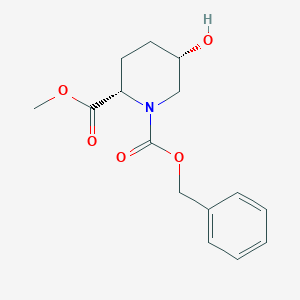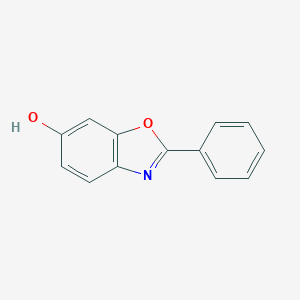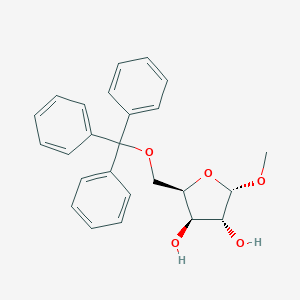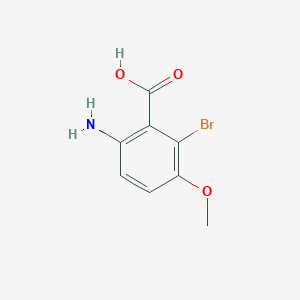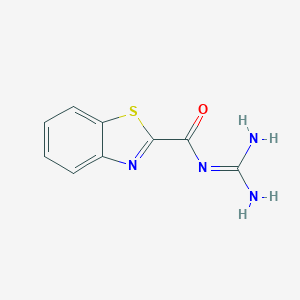
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI), commonly known as Benzothiazole-2-carboxamidine (BTCA), is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BTCA is a heterocyclic organic compound that is synthesized through a series of chemical reactions.
Mechanism Of Action
The mechanism of action of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) is not well understood. However, it is believed that 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Furthermore, it has a high stability, which makes it suitable for long-term storage. However, there are also some limitations for lab experiments. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has a low solubility in water, which may limit its applications in certain experiments. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has a relatively low toxicity, which may limit its use in certain assays.
Future Directions
There are several future directions for the research on 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI). One potential direction is to further investigate its potential as an anticancer agent. This may involve studying its mechanism of action in more detail and conducting preclinical studies to evaluate its efficacy and safety. Another potential direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzothiazole, which is reacted with chloroformic acid to form 2-chlorobenzothiazole. The 2-chlorobenzothiazole is then reacted with potassium cyanate to form the intermediate compound, 2-benzothiazolecarboxamide. Finally, the intermediate compound is reacted with ammonium chloride to form 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI).
Scientific Research Applications
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been widely used in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
198636-30-5 |
|---|---|
Product Name |
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) |
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
N-(diaminomethylidene)-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-9(11)13-7(14)8-12-5-3-1-2-4-6(5)15-8/h1-4H,(H4,10,11,13,14) |
InChI Key |
RUYAMJPGLSWZFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N=C(N)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N=C(N)N |
synonyms |
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




